Product packaging for Tert-butyl 2-fluoro-4-nitrobenzoate(Cat. No.:CAS No. 157665-46-8)

Tert-butyl 2-fluoro-4-nitrobenzoate

Cat. No.: B114885
CAS No.: 157665-46-8
M. Wt: 241.22 g/mol
InChI Key: ISOZHNCXGVENLC-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Pharmaceutical Science

The primary significance of Tert-butyl 2-fluoro-4-nitrobenzoate lies in its role as a key intermediate in the synthesis of biologically active molecules. googleapis.com It is particularly noted for its application in the development of novel pharmaceuticals. googleapis.com The strategic placement of its functional groups allows it to serve as a scaffold upon which complex structures can be built.

A prominent application is in the synthesis of oxazolidinone-class antibacterial agents. In these synthetic pathways, the compound undergoes a series of transformations that are crucial for forming the core structure of the final active pharmaceutical ingredient. google.com Its utility is also recognized in the development of advanced polymers and coatings in materials science, where its structure can be modified to create materials with enhanced thermal stability and chemical resistance. googleapis.com The compound's favorable balance of reactivity and stability makes it a preferred choice for researchers in both industrial and academic settings. googleapis.com

Overview of Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is dictated by the distinct reactivity of its three main functional groups: the nitro group, the tert-butyl ester, and the fluorine atom. Chemists can selectively target these groups to achieve desired molecular transformations.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). A well-documented method for this transformation involves using iron powder in the presence of ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water, typically heated to around 95°C. googleapis.comgoogle.com This reaction converts the starting material into tert-butyl 4-amino-2-fluorobenzoate, a critical intermediate for further functionalization, such as in the assembly of oxazolidinone antibiotics. googleapis.com

Hydrolysis of the Tert-butyl Ester: The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively removed, or "deprotected," when needed. This hydrolysis is typically accomplished under acidic conditions. googleapis.com A common reagent used for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). googleapis.comrsc.org This step regenerates the carboxylic acid functionality, allowing it to participate in subsequent reactions like amide bond formation.

Nucleophilic Aromatic Substitution of the Fluorine Atom: The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (S_NAr). Its position ortho to the ester and para to the electron-withdrawing nitro group makes the carbon to which it is attached electrophilic and thus susceptible to attack by nucleophiles. This allows for the introduction of a wide variety of substituents at this position, a key strategy in the synthesis of complex target molecules.

Table 2: Key Reactions of this compound

Reaction Type Reagents & Conditions Product Significance Source(s)
Nitro Group Reduction Iron (Fe) powder, Ammonium Chloride (NH₄Cl), Ethanol/Water, 95°C tert-butyl 4-amino-2-fluorobenzoate Forms a key amine intermediate for building larger molecules like oxazolidinones. googleapis.comgoogle.com
Ester Hydrolysis (Deprotection) Trifluoroacetic Acid (TFA), Dichloromethane (DCM) 2-fluoro-4-nitrobenzoic acid Unmasks the carboxylic acid for further reactions, such as amide coupling. googleapis.comrsc.org

| Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted benzoate (B1203000) derivative | Allows for C-F bond cleavage and formation of new bonds to build molecular complexity. | googleapis.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO4 B114885 Tert-butyl 2-fluoro-4-nitrobenzoate CAS No. 157665-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOZHNCXGVENLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437238
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157665-46-8
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 2 Fluoro 4 Nitrobenzoate

Direct Esterification Routes

Direct esterification represents a primary pathway for the synthesis of tert-butyl 2-fluoro-4-nitrobenzoate. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

The direct esterification of 2-fluoro-4-nitrobenzoic acid with tert-butyl alcohol is a common method for producing this compound. This reaction, however, requires careful management of conditions to achieve satisfactory yields, primarily due to the steric hindrance presented by the ortho-fluorine atom and the bulky tert-butyl group. The process generally involves heating a mixture of the carboxylic acid and alcohol with an acid catalyst.

A general procedure for a similar esterification involves mixing the acid with tert-butanol (B103910) and an acid catalyst, followed by heating to facilitate the reaction. Progress is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the mixture is cooled, and excess acid is neutralized. The product is then extracted using an organic solvent, such as dichloromethane (B109758), and purified.

Table 1: Reaction Parameters for a General Direct Esterification

ParameterDetails
Starting Materials 2-fluoro-4-nitrobenzoic acid, tert-butyl alcohol
Catalyst Acid catalyst (e.g., sulfuric acid, hydrochloric acid)
Monitoring Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC)
Purification Neutralization, solvent extraction, recrystallization or column chromatography

This table represents a generalized procedure and may require optimization for the specific synthesis of this compound.

Various catalytic strategies can be employed to enhance the efficiency of the esterification process. The choice of catalyst is crucial for overcoming the activation energy of the reaction, especially with sterically hindered reactants.

Acid catalysts are commonly used in these reactions. For the esterification of nitrobenzoic acids, a soluble acid esterification catalyst in the presence of an entraining liquid to remove water azeotropically has been described in patent literature. google.com While this method was specified for glycerol (B35011) esters, the principle can be applied to other alcohols.

In some esterification reactions of substituted benzoic acids, bases can also play a catalytic or promoting role. For the esterification of 4-nitrobenzoic acid with n-butanol, N,N-dimethylaminopyridine (DMAP) was found to be a highly effective base. researchgate.net The use of such a base could potentially be explored for the synthesis of this compound to facilitate the reaction under milder conditions. researchgate.net

Advanced Synthetic Strategies and Precursor Chemistry

The primary precursor for the synthesis of this compound is 2-fluoro-4-nitrobenzoic acid. chemimpex.com This acid is typically synthesized through the oxidation of 2-fluoro-4-nitrotoluene (B45272). innospk.com

One common method involves the use of potassium permanganate (B83412) (KMnO4) as the oxidizing agent in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.comchemicalbook.com The reaction is heated to around 95°C and can achieve a yield of over 70%. innospk.comchemicalbook.com Another method utilizes chromium trioxide and periodic acid in acetonitrile (B52724) to oxidize 2-fluoro-4-nitrotoluene, yielding 2-fluoro-4-nitrobenzoic acid. chemicalbook.comguidechem.com

Table 2: Comparison of Synthetic Routes for 2-fluoro-4-nitrobenzoic acid

Starting MaterialOxidizing Agent(s)SolventYield
2-fluoro-4-nitrotoluenePotassium permanganate, Sodium hydroxide (B78521)Water73.7% chemicalbook.com
2-fluoro-4-nitrotolueneChromium trioxide, Periodic acidAcetonitrile81% chemicalbook.comguidechem.com

While specific green chemistry applications for this compound synthesis are not widely documented, the principles of green chemistry can be applied to its production. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Key areas for applying green chemistry principles include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones can reduce waste. The use of recyclable acid or base catalysts in the esterification step aligns with this principle.

Safer Solvents and Reagents: The synthesis of the precursor 2-fluoro-4-nitrobenzoic acid often involves hazardous oxidizing agents like chromium trioxide. chemicalbook.comguidechem.com Exploring more environmentally benign oxidizing systems would be a green chemistry approach. The use of water as a solvent in the potassium permanganate oxidation method is a positive step. chemicalbook.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The direct esterification route generally has a good atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Research into catalysts that allow for lower reaction temperatures during esterification would be beneficial.

Considerations for Scalability and Industrial Production

The industrial production of this compound is influenced by several factors, including the scalability of the synthetic route and the handling of hazardous materials. The growing demand for its precursor, 2-fluoro-4-nitrobenzoic acid, in high-value sectors like pharmaceuticals suggests an increasing need for scalable production methods.

For the synthesis of the precursor, the oxidation of 2-fluoro-4-nitrotoluene presents scalability challenges, such as the management of heat generated during the exothermic reaction and the handling of large quantities of oxidizing agents. innospk.comchemicalbook.com

In the esterification step, the use of corrosive acid catalysts like sulfuric acid requires equipment that can withstand harsh conditions. The purification of the final product, which may involve distillation or chromatography, also needs to be efficient and scalable for industrial production. The choice of a synthetic route for industrial applications often prioritizes the use of cheaper and less toxic raw materials to ensure economic viability and worker safety. google.com

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Fluoro 4 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing groups and a good leaving group on the aromatic ring of tert-butyl 2-fluoro-4-nitrobenzoate makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnumberanalytics.com This type of reaction is fundamental in synthesizing complex aromatic compounds by displacing a leaving group with a nucleophile. numberanalytics.com

The fluorine atom in this compound serves as a leaving group in SNAr reactions. A variety of nucleophiles can displace this fluorine atom. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. byjus.com For instance, the reaction of a similar compound, para-nitrofluorobenzene, with sodium methoxide (B1231860) results in the substitution of the fluorine atom to form para-nitro-methoxybenzene. byjus.com

The general mechanism for SNAr reactions, also known as the addition-elimination mechanism, involves two main steps. byjus.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the ring is crucial for stabilizing this intermediate. wikipedia.orgnumberanalytics.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. numberanalytics.com

The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the solvent. numberanalytics.com The rate-determining step is typically the formation of the Meisenheimer complex. numberanalytics.com

Kinetic studies on similar aromatic systems have shown that the reaction rates are dependent on the nucleophile's strength and the solvent composition. For example, the kinetics of the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines were found to be influenced by the solvent's dipolarity, polarizability, and hydrogen bond donor and acceptor abilities. nih.gov These studies often reveal a second-order rate constant, indicating that the reaction rate depends on the concentrations of both the aromatic substrate and the nucleophile. researchgate.net

Factors that influence the stability of the Meisenheimer complex will also affect the reaction kinetics. The electron-withdrawing groups play a significant role in stabilizing the negative charge of this intermediate, thereby increasing the reaction rate. numberanalytics.com

The scope of nucleophiles in SNAr reactions is broad and includes various oxygen, nitrogen, and sulfur-based nucleophiles. byjus.com The regioselectivity of the reaction, meaning which leaving group is substituted in a polysubstituted aromatic ring, is governed by both orbital and charge control. researchgate.net

In compounds with multiple potential leaving groups, such as 3-fluoro-4-chloronitrobenzene, "harder" nucleophiles like methoxide tend to substitute the fluorine atom, which is considered a "harder" leaving group. researchgate.net This preference is an example of a charge-controlled reaction. researchgate.net Conversely, "softer" nucleophiles like thiophenoxide preferentially displace the "softer" chlorine atom in an orbital-controlled process. researchgate.net In the case of this compound, the fluorine atom is the primary leaving group, and nucleophilic attack is directed at the carbon to which it is attached.

Electron-withdrawing groups (EWGs) are essential for activating the aromatic ring towards nucleophilic attack. wikipedia.org In this compound, the nitro group (-NO2) and the tert-butoxycarbonyl group (-COOtBu) both function as EWGs. numberanalytics.comnumberanalytics.com

The nitro group is a particularly strong activating group, especially when positioned ortho or para to the leaving group. wikipedia.orgbyjus.com This positioning allows the nitro group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. byjus.com The tert-butoxycarbonyl group also contributes to the electron deficiency of the aromatic ring, further enhancing its reactivity towards nucleophiles. numberanalytics.com The combined effect of these two groups makes this compound a highly reactive substrate for SNAr reactions.

A comparison of the activating strength of common EWGs is provided in the table below.

Electron-Withdrawing GroupActivating Strength
Nitro (-NO2)Strong
Cyano (-CN)Strong
Carbonyl (-CO-)Moderate

This table provides a general comparison of the activating strength of common electron-withdrawing groups in SNAr reactions.

Displacement of the Fluorine Atom by Various Nucleophiles

Ester Hydrolysis Pathways

The tert-butyl ester group of this compound can undergo hydrolysis, typically under acidic conditions. This reaction cleaves the ester bond, yielding 2-fluoro-4-nitrobenzoic acid and tert-butanol (B103910).

Acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism that involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation can then react with water to form tert-butanol. The use of acids like trifluoroacetic acid is a common method for achieving this transformation. google.com This process is often used in synthetic chemistry to deprotect a carboxylic acid that has been protected as a tert-butyl ester.

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the ester group in this compound can be achieved under basic conditions to yield 2-fluoro-4-nitrobenzoic acid and tert-butyl alcohol. The mechanism of this transformation for tert-butyl benzoates can proceed via a bimolecular acyl-oxygen cleavage (BAC2) pathway. organic-chemistry.org In this mechanism, a hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the bond between the oxygen atom and the tert-butyl group, regenerating the carbonyl group of the carboxylic acid and releasing a tert-butoxide ion, which is then protonated to form tert-butyl alcohol.

Powdered potassium hydroxide (KOH) in an appropriate solvent like tetrahydrofuran (B95107) (THF) has been shown to be an effective and safe reagent for the cleavage of tert-butyl benzoates at ambient temperatures, providing excellent yields. organic-chemistry.org

Kinetic Studies of Ester Cleavage

Kinetic studies are crucial for understanding the rate and mechanism of the cleavage of the tert-butyl ester group. While specific kinetic data for this compound is not extensively detailed in the provided literature, general principles from related compounds can be applied. For instance, the kinetics of hydrolysis for sterically hindered esters like tert-butyl 2:4:6-trimethylbenzoate have been investigated in various solvent systems, such as aqueous ethanol (B145695) and aqueous acetone, to elucidate the reaction mechanism. rsc.orgrsc.org

Furthermore, Hammett linear free-energy relationships are a powerful tool for investigating the electronic effects of substituents on the reaction rates of aromatic substrates. semanticscholar.org Such studies on substituted nitrophenyl benzoate (B1203000) esters have been used to gain mechanistic insight into both chemical and enzymatic hydrolysis. semanticscholar.org In a typical kinetic experiment for hydrolysis, the reaction progress can be monitored spectrophotometrically by observing the formation of the product over time. semanticscholar.org

Enzymatic Ester Hydrolysis Applications

The selective cleavage of ester bonds under mild conditions is a significant advantage of using biocatalysts. Enzymes, such as lipases and proteases, are known to catalyze the hydrolysis of ester bonds. semanticscholar.orgnih.gov Research has demonstrated the feasibility of selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides, indicating that enzymes can effectively recognize and cleave the tert-butyl ester group. nih.gov

The catalytic activity of enzymes in these reactions is influenced by both substrate-enzyme binding affinity and the electronic properties of the substrate. semanticscholar.org Studies using enzymes like Candida antarctica lipase (B570770) have shown that reaction conditions, including the solvent system and temperature, can significantly impact the conversion rate and enantioselectivity of the hydrolysis process. researchgate.net This biocatalytic approach is a cornerstone of green chemistry, offering a sustainable alternative to traditional chemical methods for ester cleavage. semanticscholar.org

Reduction of the Nitro Group

Formation of Aromatic Amino Derivatives

The nitro group on the benzene (B151609) ring of this compound is susceptible to reduction, leading to the formation of the corresponding aromatic amino derivative, tert-butyl 4-amino-2-fluorobenzoate. This transformation is a fundamental step in synthetic chemistry, as the resulting amino group can be further modified to create a wide range of other functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.

Catalytic and Stoichiometric Reduction Methods

The reduction of the nitro group to an amine can be accomplished through various catalytic and stoichiometric methods. One of the most common and efficient methods is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reaction proceeds through the transfer of electrons from the reducing agent to the nitro group.

Below is a table summarizing common reduction methods applicable to nitroarenes.

MethodReagent(s)ProductReference
Catalytic HydrogenationH₂, Palladium on carbon (Pd/C)Aromatic Amine

Other Significant Transformations and Functional Group Interconversions

Beyond hydrolysis and nitro group reduction, this compound can undergo other important transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines or thiols, in the presence of a base. This reaction is a powerful tool for introducing diverse functionalities onto the benzene ring.

Conversion to Acid Chlorides: The tert-butyl ester group itself can be converted into other functional groups. For instance, tert-butyl esters can react with thionyl chloride (SOCl₂) at room temperature to yield the corresponding acid chlorides in very good yields. organic-chemistry.org This transformation provides a gateway to synthesizing other carboxylic acid derivatives, such as amides and other esters, under mild conditions. organic-chemistry.org

The table below outlines these additional transformations.

TransformationReagent(s)Functional Group ChangeReference
Nucleophilic Aromatic SubstitutionAmines, Thiols (with base)C-F → C-N, C-S
Conversion to Acid ChlorideThionyl Chloride (SOCl₂)Ester → Acid Chloride organic-chemistry.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular structure of tert-butyl 2-fluoro-4-nitrobenzoate in solution. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, their chemical environment, connectivity, and spatial relationships can be determined.

While specific experimental spectra for this compound are not widely published in public databases, the expected ¹H and ¹³C NMR spectral data can be accurately predicted based on the known structure and data from analogous compounds. rsc.orgrsc.org

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show two distinct regions corresponding to the aliphatic tert-butyl protons and the aromatic ring protons. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the range of δ 1.5-1.6 ppm. The three protons on the aromatic ring will be split by each other and by the fluorine atom, resulting in more complex patterns. The proton at C6, adjacent to the nitro group, would likely be the most downfield, followed by the protons at C3 and C5.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all eleven carbon atoms in the molecule. The carbons of the tert-butyl group are expected at approximately δ 28 ppm (for the three methyl carbons) and δ 82-84 ppm (for the quaternary carbon). The ester carbonyl carbon (C=O) would appear significantly downfield, typically around δ 164-166 ppm. The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents (fluoro, nitro, and ester groups). A key feature would be the carbon directly bonded to fluorine (C2), which would exhibit a large coupling constant (¹JCF). Other carbons in its vicinity (C1, C3) would show smaller two- and three-bond couplings (²JCF, ³JCF).

Predicted ¹H and ¹³C NMR Data

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H-C(CH₃)₃~ 1.6Singlet (s)9 equivalent protons.
¹HAromatic (H3, H5, H6)~ 7.8 - 8.5Multiplets (m)Complex splitting due to H-H and H-F coupling.
¹³C-C(C H₃)₃~ 28Quartet (in ¹H-coupled)Three equivalent methyl groups.
¹³C-C (CH₃)₃~ 83Singlet (in ¹H-decoupled)Quaternary carbon.
¹³CC =O~ 164Singlet (d, due to ³JCF)Ester carbonyl carbon.
¹³CAromatic (C1-C6)~ 115 - 160Doublets (due to C-F coupling) or SingletsC2 will show a large ¹JCF coupling. C1, C3, and C4 will also be significantly affected.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would consist of a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the C-F bond. For aryl fluorides, chemical shifts are often reported in a range relative to a standard like CFCl₃. ucsb.educolorado.edu The presence of the ortho-ester and para-nitro groups, both of which are electron-withdrawing, influences the shielding of the fluorine nucleus. The signal would be split into a multiplet, specifically a doublet of doublets of doublets, due to coupling with the aromatic protons at the H3 and H5 positions. This coupling information is valuable for confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its characteristic bond vibrations. While a vapor phase IR spectrum is noted to exist, specific data is not publicly available. nih.gov Raman data for the title compound is also not readily found, but analysis of related structures allows for a reliable prediction of the key spectral features. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the polar functional groups. Key expected bands include:

C=O Stretch: A strong, sharp absorption for the ester carbonyl group, anticipated in the 1725-1740 cm⁻¹ region.

NO₂ Stretches: Two distinct, strong absorptions corresponding to the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1345-1355 cm⁻¹) stretching vibrations of the nitro group.

C-O Stretches: Absorptions related to the ester C-O bonds in the 1150-1300 cm⁻¹ range.

C-F Stretch: A strong absorption for the carbon-fluorine bond, typically found between 1200 and 1300 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchAr-H~3100 - 3000Medium-Weak
Aliphatic C-H Stretch-C(CH₃)₃~2980 - 2870Medium
Carbonyl StretchEster (C=O)~1735Strong
Asymmetric Nitro Stretch-NO₂~1540Strong
Symmetric Nitro Stretch-NO₂~1350Strong
C-F StretchAr-F~1250Strong
Ester C-O StretchC-O~1280, ~1160Strong

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the nitro group is typically very strong in the Raman spectrum. Aromatic ring breathing modes would also be prominent, providing further structural confirmation.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the ionized molecule. The molecular formula C₁₁H₁₂FNO₄ corresponds to an exact mass of 241.07503603 Da. nih.gov

Upon ionization in an electron impact (EI) or similar mass spectrometer, the molecular ion ([M]⁺˙) at m/z 241 would be observed. The fragmentation is expected to be dominated by the cleavage of the tert-butyl group, which is a common and characteristic pathway for tert-butyl esters and arenes. researchgate.net

Key fragmentation pathways include:

Loss of isobutylene (B52900): A primary fragmentation involves the neutral loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the formation of the 2-fluoro-4-nitrobenzoic acid radical cation at m/z 185.

Formation of the tert-butyl cation: Alpha-cleavage can lead to the formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often a very abundant peak in the spectrum. This would leave a 2-fluoro-4-nitrobenzoyl radical.

Further Fragmentation: The benzoyl fragment (m/z 185) could undergo subsequent losses, such as the loss of a nitro group (NO₂, 46 Da) to yield a fragment at m/z 139, or the loss of carbon monoxide (CO, 28 Da).

Predicted Major Mass Spectrometry Fragments

m/z Ion Formula Identity
241[C₁₁H₁₂FNO₄]⁺˙Molecular Ion [M]⁺˙
185[C₇H₄FNO₄]⁺˙[M - C₄H₈]⁺˙ (Loss of isobutylene)
57[C₄H₉]⁺tert-butyl cation

Computational Chemistry and Theoretical Studies

Prediction of Chemical Reactivity and Selectivity

Theoretical methods are instrumental in predicting the chemical reactivity and regioselectivity of this compound. The reactivity is dominated by the strong electron-withdrawing nature of the para-nitro group and the ortho-fluoro group. wikipedia.orgnih.gov These substituents significantly modulate the electron density of the aromatic ring.

The nitro group is one of the most powerful electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.orgnih.gov Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group (like the fluorine atom). chemimpex.com

Computational tools like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify reactivity. dergipark.org.tryoutube.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.com The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. A low HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. nih.gov For this compound, the strong electron-withdrawing groups are expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO, making the molecule a good electron acceptor. DFT studies on p-fluoronitrobenzene have shown that such substitutions lead to charge transfer within the molecule, which is a key aspect of its reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles. For this molecule, the area around the nitro group's oxygen atoms would show a strong negative potential, whereas the aromatic ring's carbon atoms, particularly those ortho and para to the nitro group, would exhibit a positive potential, indicating sites prone to nucleophilic attack.

Influence of Substituents on Aromatic Ring Reactivity
Substituent Electronic Effect
-NO₂ (Nitro)Strongly electron-withdrawing (-I, -M); Deactivating for electrophilic substitution; Activating for nucleophilic substitution. wikipedia.orgnih.gov
-F (Fluoro)Electron-withdrawing (-I); Weakly deactivating for electrophilic substitution.
-COOC(CH₃)₃ (tert-Butyl Ester)Electron-withdrawing (-I); Deactivating for electrophilic substitution.

This table summarizes the general electronic effects of the substituents present in this compound on an aromatic ring.

Non-linear Optical (NLO) Properties and Related Electronic Phenomena

Organic molecules that possess both strong electron-donor and electron-acceptor groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. nih.govnih.gov These materials can alter the properties of light passing through them, which is crucial for applications in optoelectronics and photonics. rsc.org

In this compound, the nitro group (-NO₂) serves as a powerful electron acceptor. wikipedia.org The benzene ring acts as the π-conjugated bridge. While the ester group is electron-withdrawing and there is no strong donor group, the significant intramolecular charge transfer (ICT) induced by the nitro substituent can still lead to notable NLO effects.

Computational chemistry, particularly DFT, is a primary tool for predicting the NLO response of molecules. nih.gov The key parameters are the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. rsc.orgresearchgate.net Theoretical studies on donor-acceptor substituted systems show that increasing the strength of the acceptor group generally enhances the hyperpolarizability. nih.govacs.org

Calculated First Hyperpolarizability (β) for Representative Nitro Compounds
Compound Static First Hyperpolarizability (β) (a.u.)
Nitrobenzene (B124822)DFT values can be on the order of 2.0 times experimental values. rug.nl
p-NitroanilineDFT values can be on the order of 2.0 times experimental values. rug.nl

This table provides context for the NLO properties of nitro-aromatic compounds. The values of hyperpolarizability are highly dependent on the computational method and basis set used. nih.govresearchgate.net Specific calculated values for this compound are not available.

Applications of Tert Butyl 2 Fluoro 4 Nitrobenzoate in Advanced Chemical Research

Building Block in Pharmaceutical and Agrochemical Synthesis

The strategic placement of the fluoro and nitro substituents on the aromatic ring makes tert-butyl 2-fluoro-4-nitrobenzoate an ideal candidate for nucleophilic aromatic substitution reactions, a cornerstone of modern organic synthesis. This reactivity, combined with the protecting nature of the tert-butyl ester group, allows for its seamless integration into multi-step synthetic pathways.

This compound and its parent acid, 2-fluoro-4-nitrobenzoic acid, are key intermediates in the synthesis of a range of biologically active molecules and drug candidates. researchgate.net The presence of the electron-withdrawing nitro group activates the fluorine atom for displacement by nucleophiles, a critical step in building the core structures of many pharmaceutical compounds.

A prominent example of its application is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. patsnap.com One of the most notable PARP inhibitors is Olaparib, which is used for the treatment of certain types of ovarian, breast, and prostate cancers. patsnap.com The synthesis of Olaparib and its analogues often involves intermediates derived from 2-fluoro-4-nitrobenzoic acid. patsnap.comresearchgate.net For instance, a key intermediate for Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, can be synthesized from precursors related to 2-fluoro-4-nitrobenzoic acid. patsnap.comresearchgate.net

The general synthetic strategy involves the modification of the 2-fluoro-4-nitrobenzoate core, followed by reduction of the nitro group to an amine, which can then be further functionalized. This versatility makes it a valuable building block for creating libraries of compounds for drug discovery programs.

Table 1: Application of this compound in Pharmaceutical Synthesis

Drug Candidate/ClassTherapeutic AreaRole of this compoundKey Synthetic Step
Olaparib (and analogues)Cancer (PARP inhibitor)Precursor to key intermediates. patsnap.comresearchgate.netNucleophilic aromatic substitution of the fluorine atom.
Novel Antitubercular AgentsInfectious DiseasesScaffold for 2-phenoxy-N-phenylacetamide derivatives. nih.govWilliamson ether synthesis and condensation reactions. nih.gov

The chemical reactivity of this compound also extends to the agrochemical industry, where it serves as an intermediate in the formulation of herbicides and pesticides. researchgate.netgoogle.com The core structure of fluoronitro-aromatic compounds is present in a number of active agrochemical ingredients.

For example, the synthesis of the herbicide flumioxazin, which is used to control broadleaf weeds in various crops, starts from 2-nitro-5-fluorophenol, a closely related compound. patsnap.comgoogle.com The synthesis involves a series of reactions including etherification, cyclization, nitration, and condensation. patsnap.comgoogle.com While not a direct use of this compound, this example illustrates the utility of the fluoronitro-aromatic scaffold in constructing complex herbicidal molecules. The principles of reactivity that make this compound valuable in pharmaceuticals are equally applicable in the development of new and effective crop protection agents.

Table 2: Application of this compound and Related Compounds in Agrochemical Synthesis

AgrochemicalTypeRole of Fluoronitro-aromatic Precursor
FlumioxazinHerbicideStarting material for the synthesis of the benzoxazine (B1645224) core. patsnap.comgoogle.com
Tetrahydrophthalimide DerivativesHerbicide (PPO inhibitors)Building block for creating novel PPO inhibitors. chemicalbook.com

Utility in Materials Science

In the realm of materials science, this compound and its derivatives are valuable as monomers or intermediates for the development of advanced polymers and coatings. researchgate.net The presence of reactive functional groups allows for their incorporation into polymer backbones, leading to materials with enhanced properties.

The fluoro and nitro groups on the aromatic ring can be exploited in various polymerization reactions. For example, the nitro group can be reduced to an amine, which can then be used as a monomer in the synthesis of polyamides and polyimides. nih.govmdpi.com These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. dakenchem.comcore.ac.uk

The synthesis of polyamides can be achieved through the polycondensation of a diamine with a dicarboxylic acid. researchgate.netrsc.org By reducing the nitro group of a derivative of this compound to an amine, it can be used as a diamine monomer, introducing the fluoro-substituted aromatic ring into the polymer chain. Similarly, for polyimides, a diamine derived from this compound can be reacted with a dianhydride. researchgate.netvt.eduutp.edu.my

The incorporation of the fluoronitro-aromatic moiety into a polymer can significantly enhance its properties. The fluorine atom can increase the thermal stability and chemical resistance of the polymer, as well as impart hydrophobicity. The nitro group, or its reduced amine form, can provide sites for cross-linking or further functionalization, allowing for the tuning of the material's properties.

For instance, the introduction of nitro groups into porous aromatic frameworks (PAFs) has been shown to enhance their CO2 adsorption capacity due to the strong interaction between the nitro groups and CO2 molecules. nih.gov While this study does not directly use this compound, it highlights the potential of nitro-functionalized monomers in creating materials with advanced gas sorption properties. Similarly, the incorporation of this compound into polymer backbones could lead to materials with improved thermal stability, flame retardancy, and specific optical or electronic properties.

Applications in Radiochemistry and Positron Emission Tomography (PET) Tracer Synthesis

A particularly advanced application of this compound derivatives is in the field of radiochemistry, specifically in the synthesis of positron emission tomography (PET) tracers. nih.govmdpi.com PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research, which relies on the detection of positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). nih.govradiopaedia.org

The synthesis of PET tracers often involves the late-stage introduction of ¹⁸F onto a biologically active molecule. The activated aromatic system of nitro-substituted fluoroaromatics makes them excellent precursors for nucleophilic radiofluorination with [¹⁸F]fluoride.

A significant example is the synthesis of [¹⁸F]PARPi, an ¹⁸F-labeled version of a PARP inhibitor structurally related to Olaparib. nih.govnih.gov This PET tracer is used to image PARP expression in tumors, which can help in patient stratification for PARP inhibitor therapy and in monitoring treatment response. mdpi.com The synthesis of [¹⁸F]PARPi can be achieved from a nitro-precursor, such as a derivative of this compound. nih.gov A one-pot, two-step procedure has been developed for the radiosynthesis of [¹⁸F]PARPi from a Boc-protected nitro-precursor, achieving radiochemical yields of up to 9.6%. nih.gov The process involves a nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride, followed by deprotection. nih.govnih.gov The development of automated synthesis modules for [¹⁸F]PARPi further facilitates its clinical application. nih.gov

Table 3: Application of this compound Derivatives in PET Tracer Synthesis

PET TracerTargetRole of Nitro-aromatic PrecursorKey Radiochemical Step
[¹⁸F]PARPiPARP1Precursor for [¹⁸F]fluorination. nih.govnih.govNucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride. nih.gov
[¹⁸F]OlaparibPARPPrecursor for copper-mediated ¹⁸F-fluorodeboronation. springernature.comresearchgate.netCopper-mediated ¹⁸F-fluorodeboronation. springernature.com

Reagent in Analytical Methods

The molecular architecture of this compound makes it a promising, though not yet widely documented, reagent for use in sophisticated analytical methods, particularly in the realm of chromatography. Its utility in this area is primarily predicated on its potential as a derivatizing agent to enhance the detection and separation of specific analytes.

The principle behind its application lies in the reactivity of the fluoro group at the C2 position, which is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group at the C4 position. This reactivity allows the compound to be used as a chromophoric tag for molecules containing nucleophilic functional groups, such as primary and secondary amines.

Detailed Research Findings:

While specific research explicitly detailing the use of this compound as a derivatizing agent is not abundant, the well-established use of analogous fluoronitrobenzene compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), provides a strong basis for its potential application. dergipark.org.tr The reaction involves the nucleophilic attack of an amine on the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) ion and the formation of a stable, substituted dinitroaniline derivative.

In a similar fashion, this compound can react with amines to form a stable derivative. This derivatization serves two primary purposes in analytical chemistry:

Introduction of a Chromophore: Many biologically and environmentally relevant amines lack a significant chromophore, making their detection by UV-Vis spectrophotometry challenging. By attaching the nitrophenyl group of this compound, the resulting derivative gains a strong UV-absorbing chromophore, significantly enhancing its detectability.

Modification of Chromatographic Properties: The addition of the bulky and relatively nonpolar tert-butyl benzoate (B1203000) moiety can alter the retention characteristics of polar analytes, such as small amines, in reversed-phase high-performance liquid chromatography (HPLC). This can lead to improved separation from other matrix components.

A hypothetical application of this compound as a pre-column derivatizing agent in HPLC for the analysis of a simple primary amine is outlined in the table below. This illustrates the expected changes in analytical parameters upon derivatization.

Table 1: Hypothetical HPLC Analysis of a Primary Amine Before and After Derivatization with this compound

ParameterAnalyte (Primary Amine)Derivatized AnalyteRationale for Change
Structure R-NH₂R-NH-C₆H₃(NO₂)(COOC(CH₃)₃)Covalent bond formation via nucleophilic aromatic substitution.
Molar Mass X g/mol (X + 224.20) g/mol Addition of the tert-butyl 4-nitrobenzoyl group.
Retention Time (Reversed-Phase HPLC) Early elutingLater elutingIncreased hydrophobicity due to the aromatic ring and tert-butyl group leads to stronger interaction with the stationary phase.
UV-Vis λmax Typically < 220 nm or no significant absorbanceApprox. 254 nm and/or 340 nmThe nitroaromatic moiety acts as a strong chromophore, allowing for detection at higher, more selective wavelengths.
Limit of Detection (LOD) HighLowEnhanced molar absorptivity of the derivative leads to a significantly lower detection limit.

The successful application of this compound as a derivatizing reagent would depend on optimizing reaction conditions such as pH, temperature, and reaction time to ensure complete and reproducible derivatization. Furthermore, the stability of the resulting derivative under the chromatographic conditions would be a critical factor to validate for any developed analytical method. While direct research is pending, the foundational principles of analytical derivatization strongly support the potential of this compound in this role. chemimpex.com

Structure Reactivity and Structure Property Relationship Studies

Impact of Fluoro and Nitro Substituents on Molecular Reactivity

The fluoro and nitro groups attached to the benzene (B151609) ring are both electron-withdrawing, a characteristic that significantly enhances the molecule's reactivity, particularly by making the aromatic ring susceptible to certain types of reactions. libretexts.orglibretexts.org These substituents pull electron density away from the ring through inductive and resonance effects, which in turn stabilizes the carboxylate anion that would form upon hydrolysis, making the parent carboxylic acid more acidic. libretexts.orglibretexts.org

The nitro group (–NO₂) at the para-position is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). This dual action significantly reduces the electron density on the benzene ring. The fluoro group (–F) at the ortho-position also withdraws electrons through a moderate inductive effect (-I) due to its high electronegativity. libretexts.orglibretexts.org However, it can also donate a lone pair of electrons back to the ring via a weak positive resonance effect (+M). In the case of 2-fluoro-4-nitrobenzoic acid, the net result is a strong electron withdrawal from the ring, dominated by the nitro group's influence. This electronic structure activates the ring for reactions like nucleophilic aromatic substitution.

Table 1: Electronic Effects of Substituents in 2-Fluoro-4-nitrobenzoic Acid Derivatives

Substituent Position Inductive Effect (-I) Resonance Effect (Mesomeric) Net Electronic Effect
-NO₂ 4 Strong Strong (-M) Strongly Electron-Withdrawing
-F 2 Moderate Weak (+M) Electron-Withdrawing

This table illustrates the electronic contributions of the key substituents that influence the reactivity of the tert-butyl 2-fluoro-4-nitrobenzoate molecule.

This pronounced electron-withdrawing character makes the parent compound, 2-fluoro-4-nitrobenzoic acid, a valuable intermediate in organic synthesis. innospk.com It serves as a building block for more complex molecules, including pharmaceuticals like anti-inflammatory agents and agrochemicals such as herbicides and fungicides. innospk.com

Influence of the Tert-butyl Ester Group on Chemical Properties and Applications

The tert-butyl ester group is not merely a passive component of the molecule; its primary role is often that of a protecting group for the carboxylic acid functionality. thieme-connect.com This group is prized for its considerable stability in the presence of various nucleophiles and reducing agents. thieme-connect.com Its removal (deprotection) can be achieved under specific, mild acidic conditions, which preserves other sensitive parts of a molecule. thieme-connect.comyoutube.com

The large and bulky nature of the tert-butyl group provides kinetic stabilization, a phenomenon sometimes referred to as the "tert-butyl effect". researchgate.net This steric hindrance can shield the ester's carbonyl group and adjacent positions on the aromatic ring from chemical attack. researchgate.net

Due to the stability and specific reactivity conferred by the tert-butyl ester, this compound is a key intermediate in several fields:

Pharmaceutical Development: It acts as a building block in the synthesis of complex, biologically active molecules for new drugs. chemimpex.com

Agrochemicals: The compound is used in creating new pesticides and herbicides. chemimpex.com

Material Science: It finds application in the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com

Organic Synthesis: Chemists utilize it as a versatile starting material to explore various reaction pathways. chemimpex.com

Exploring Steric and Electronic Effects on Reaction Pathways

The reaction pathways of this compound are a direct consequence of the interplay between the steric bulk of the tert-butyl group and the electronic effects of the fluoro and nitro substituents.

Steric Effects: The large tert-butyl group can sterically hinder reactions at the ortho-position (the fluorine atom) and at the ester carbonyl itself. researchgate.net This can influence the regioselectivity of a reaction, favoring attack at less crowded positions. For instance, in reactions involving nucleophilic attack on the ring, the steric bulk might direct the incoming nucleophile away from the ortho-position.

Electronic Effects: The strong electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring electron-deficient. This greatly facilitates nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can be displaced by a nucleophile. researchgate.net The electron deficiency stabilizes the negatively charged intermediate (Meisenheimer complex) formed during this type of reaction. Conversely, the deactivated ring is much less reactive towards electrophilic aromatic substitution. openstax.org

The combination of these effects determines the outcome of a given reaction. For example, while the electronic effects strongly activate the ring for SNAr, the steric hindrance from the tert-butyl group might modulate the rate of this reaction compared to a less bulky ester like a methyl or ethyl ester. researchgate.netorganic-chemistry.orgrsc.org The reduction of the nitro group to an amine is a common transformation that is generally not impeded by the other substituents and provides a route to different classes of compounds.

Table 2: Mentioned Compounds

Compound Name
This compound
2-Fluoro-4-nitrobenzoic acid
2-fluoro-4-nitrotoluene (B45272)
Potassium permanganate (B83412)
Tetrabutylammonium (B224687) bromide
Aniline
N-methylaniline
4-nitrophenyl 2,4,6-trinitrophenyl ether
2,4,6-trinitrodiphenylamine
Methyl ester

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Transformations

The functional handles of tert-butyl 2-fluoro-4-nitrobenzoate—the nitro group and the carbon-fluorine bond—are ripe for exploration with modern catalytic systems beyond traditional transformations. While the reduction of the nitro group and nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) are established reactions, emerging research focuses on more sophisticated and efficient catalytic cycles.

Future avenues include:

Photoredox Catalysis: This rapidly expanding field could enable novel transformations that are difficult under thermal conditions. For instance, photoredox catalysts could facilitate radical-based reactions, allowing for the introduction of complex alkyl or aryl fragments at various positions on the aromatic ring, or enable transformations of the nitro group under exceptionally mild conditions.

Transition-Metal Catalyzed Cross-Coupling: While SNAr is effective, the development of catalytic methods to activate the C-F bond for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would dramatically expand the synthetic utility. This would allow for the direct formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wider array of derivatives.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective transformation of derivatives of this compound is a significant frontier. This is particularly relevant for creating chiral molecules essential for pharmaceutical applications, where a single enantiomer is often responsible for the desired therapeutic effect.

Potential Catalytic Approach Target Transformation Anticipated Benefit
Photoredox CatalysisRadical-based functionalizationMild reaction conditions, novel bond formations
Palladium or Nickel CatalysisC-F bond cross-couplingDirect C-C and C-N bond formation
Asymmetric Phase-Transfer CatalysisEnantioselective substitutionAccess to chiral, non-racemic products

Integration with Flow Chemistry and Sustainable Synthesis

The shift towards greener and more sustainable chemical manufacturing presents a significant opportunity for the synthesis and application of this compound. Integrating its production and subsequent transformations into continuous flow chemistry platforms is a key emerging avenue. drreddys.com

Nitration reactions are notoriously exothermic and can be hazardous on a large scale in traditional batch reactors. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and mixing, mitigating safety risks and often improving yield and purity. nih.govnih.govresearchgate.netresearchgate.net A continuous flow process for producing this compound would enhance safety, reduce waste, and allow for more efficient, on-demand manufacturing. drreddys.com

Parameter Batch Processing Continuous Flow Processing
Safety High thermal risk, large volume of hazardous material. nih.govExcellent heat transfer, small reaction volume, enhanced safety. nih.govresearchgate.net
Efficiency Longer reaction times, potential for side products.Rapid reactions (minutes), precise control, higher purity. researchgate.net
Scalability Challenging to scale up, "scale-up" issues.Easily scalable by running the system for longer periods. drreddys.com
Sustainability Higher solvent usage, more waste generation.Reduced solvent volumes, less waste, potential for solvent recycling. nih.gov

This approach can be extended to downstream reactions, creating an integrated, multi-step flow synthesis of active pharmaceutical ingredients (APIs) or other valuable materials starting from this key intermediate. drreddys.com

Advanced in Silico Design and Prediction of Derivatives

The use of computational tools to design and predict the properties of new molecules is revolutionizing drug discovery and materials science. jetir.org this compound is an ideal scaffold for such in silico exploration. By using its core structure as a template, researchers can design vast virtual libraries of derivatives and predict their properties before committing resources to their synthesis.

Emerging research in this area focuses on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. nih.govresearchgate.net For derivatives of this compound, QSAR could be used to predict therapeutic potential (e.g., antibacterial, antifungal, anticancer activity) or toxicity. nih.govnih.govresearchgate.netaimspress.com

Machine Learning (ML) and AI: Advanced ML algorithms can be trained on existing data for nitroaromatic compounds to build highly predictive models for properties like mutagenicity, carcinogenicity, or receptor binding affinity. nih.govresearchgate.netacs.org These models can then screen virtual libraries of derivatives to identify the most promising candidates for synthesis and testing. nih.gov

Computational Method Application to Derivatives Predicted Outcome
QSAR ModelingVirtual screening of a library of ester and amine derivatives.Identification of candidates with high predicted antifungal activity. researchgate.net
Machine LearningAnalysis of structural features against toxicology databases.Prediction of mutagenic potential based on electronic properties. nih.govnih.gov
Molecular DockingSimulating the binding of derivatives to a target protein (e.g., a kinase).Estimation of binding affinity to guide the design of potent inhibitors. biointerfaceresearch.commdpi.com

This in silico-first approach accelerates the discovery process, reduces the reliance on expensive and time-consuming experimental screening, and aligns with the principles of efficient and targeted research. jetir.org

Exploration in New Therapeutic or Material Applications

The structural motifs present in this compound are common in molecules with significant biological activity and advanced material properties. numberanalytics.combeilstein-journals.org Consequently, a major future perspective is the use of this compound as a starting point for creating novel molecules for a wide range of applications.

Therapeutic Applications: The fluoro-nitro-aromatic core is a privileged structure in medicinal chemistry. Derivatives could be explored as:

Kinase Inhibitors: Many kinase inhibitors feature similar aromatic systems for interaction within the ATP-binding pocket of enzymes implicated in cancer and inflammatory diseases.

Antimicrobial Agents: The nitroaromatic group is a known pharmacophore in several classes of antibacterial and antifungal drugs. researchgate.netaimspress.com New derivatives could be synthesized to combat drug-resistant pathogens.

CNS-Active Agents: Fluorine substitution is often used to modulate properties like metabolic stability and blood-brain barrier permeability, making derivatives potential candidates for treating neurological disorders. acs.org

Material Science Applications: The strong electron-withdrawing nature of the fluoro and nitro groups imparts unique electronic properties to the aromatic ring. numberanalytics.combeilstein-journals.org This suggests potential applications in:

Advanced Polymers: Incorporation into polymer backbones could lead to materials with high thermal stability, specific optical properties, or enhanced chemical resistance.

Organic Electronics: Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or as components in photovoltaic cells, where electron-deficient materials are often required.

The exploration of these new frontiers will rely on the synthetic and computational advances outlined in the preceding sections to efficiently create and evaluate a diverse range of novel compounds derived from this compound.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-fluoro-4-nitrobenzoate, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves nitration of a fluorinated benzoic acid derivative followed by tert-butyl esterification. For example, nitration of 2-fluorobenzoic acid derivatives under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) minimizes over-nitration or decomposition . Subsequent esterification with tert-butyl alcohol via acid-catalyzed (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) ensures high yields . Competing hydrolysis of the ester group can be mitigated by avoiding aqueous workup until final purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 ppm for aromatic F) and confirms substitution patterns .
  • ¹H/¹³C NMR : Distinguishes tert-butyl (δ ~ 1.3 ppm for CH₃) and nitro group effects on aromatic protons (deshielding at C-2 and C-4) .
  • IR Spectroscopy : Confirms ester C=O (~1720 cm⁻¹) and nitro NO₂ (~1530 cm⁻¹) stretches. Ambiguities in overlapping peaks (e.g., C-F vs. C-NO₂) require cross-validation with mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact, as nitroaromatics are potential irritants .
  • Conduct reactions in a fume hood due to volatile byproducts (e.g., NO₂ gas during nitration).
  • Segregate waste in labeled, acid-resistant containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

  • Methodological Answer : Stability studies should employ accelerated aging tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Non-polar solvents (e.g., hexane) reduce hydrolysis rates compared to polar aprotic solvents (e.g., DMSO), which may catalyze ester degradation via nucleophilic attack . For long-term storage, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended .

Q. What computational methods can predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and activation barriers. The nitro group’s electron-withdrawing effect directs nucleophiles to the C-2 position (ortho to fluorine), while steric hindrance from the tert-butyl group reduces reactivity at C-4. Solvent effects (PCM models) refine predictions for polar aprotic media .

Q. How can contradictory data on the compound’s melting point or solubility be resolved experimentally?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Recrystallize the compound from a binary solvent system (e.g., EtOH/H₂O) and confirm purity via DSC (melting point) and Karl Fischer titration (water content). Compare solubility in standardized solvents (e.g., USP methods) under controlled temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.